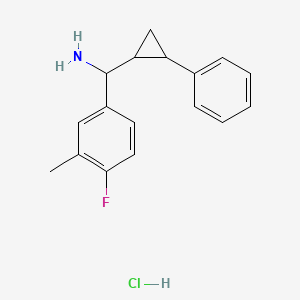

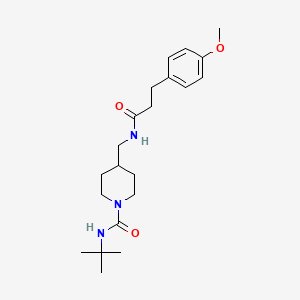

![molecular formula C22H14FN5OS B2390573 4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891124-21-3](/img/structure/B2390573.png)

4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a derivative of 1,2,4-triazole . 1,2,4-triazoles are a class of heterocyclic compounds that have received significant interest due to their wide range of pharmaceutical applications . They are found in a variety of drugs and have demonstrated antimicrobial, antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with various bifunctional compounds under different experimental settings . The chemical structures of the synthesized compounds are characterized using Fourier transformer infrared analysis (FTIR), Proton nuclear magnetic resonance (1H NMR), and 13C nuclear magnetic resonance (13C NMR), as well as mass spectral data .Molecular Structure Analysis

1,2,4-Triazole has a molecular formula of C2H3N3 and can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole . It acts as an isostere of amide, ester, and carboxylic acid . The 1,2,4-triazole ring interacts with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are influenced by the substituents on the triazole ring. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole inhibited the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized using various spectroscopic techniques. For instance, the IR absorption spectra of certain derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications

- Thiophene derivatives, including the compound , have drawn interest as potential biologically active molecules. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

- Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Thiophene derivatives find applications as corrosion inhibitors in industrial chemistry and material science .

- Researchers assess the compound’s cytotoxicity and potential impact on cell growth. In vitro studies on human tumor cell lines provide valuable insights .

- In silico pharmacokinetic studies and molecular modeling help predict the compound’s behavior in biological systems .

Medicinal Chemistry and Drug Design

Organic Semiconductors and Electronics

Corrosion Inhibition

Biological Activity and Toxicity Studies

Molecular Modeling and Structure–Activity Relationship (SAR)

Synthetic Strategies and Heterocyclization

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives is largely dependent on their pharmacological profile. They have demonstrated high antibacterial, antifungal, and anti-inflammatory activities in comparison with commercial antibiotics such as Indomethacin, Nalidixic acid, Imipenem, and Nystatin . The most active compounds were identified through antibacterial screening and anti-inflammatory assay .

Future Directions

The future directions for research on 1,2,4-triazole derivatives are promising. The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus provides scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity . The development of novel hybrids based on the molecular hybridization approach is an area of renewed interest .

properties

IUPAC Name |

4-fluoro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FN5OS/c23-16-8-6-14(7-9-16)22(29)24-17-4-1-3-15(13-17)18-10-11-20-25-26-21(28(20)27-18)19-5-2-12-30-19/h1-13H,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXSQUTLFAJUQKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

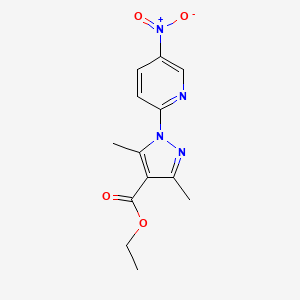

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate](/img/structure/B2390494.png)

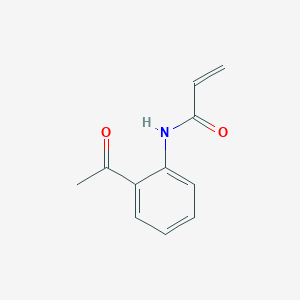

![1-Methyl-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]pyrazole-4-carboxamide](/img/structure/B2390495.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2390496.png)

![8-chloro-3-(4-ethylphenyl)-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2390498.png)

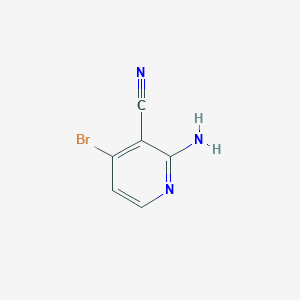

![[1-(4-Fluoro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2390500.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2390501.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2390509.png)

![2-[(4-Bromophenyl)methyl]-6-methoxyhexanoic acid](/img/structure/B2390511.png)